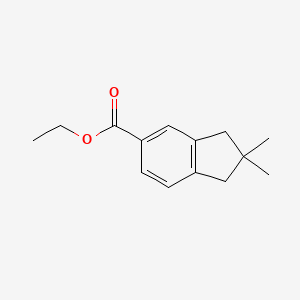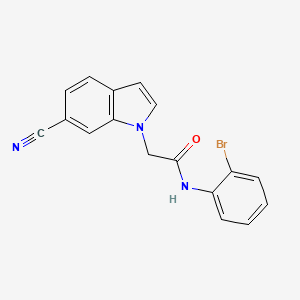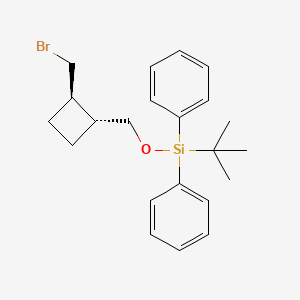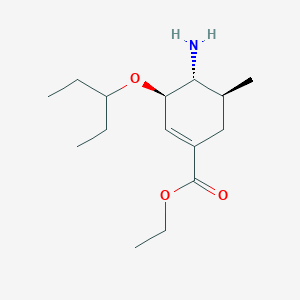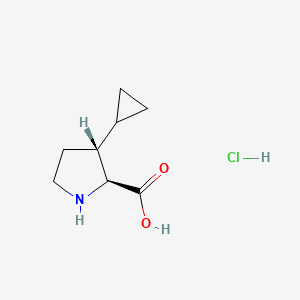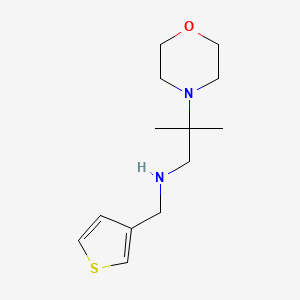
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is a complex organic compound that features a morpholine ring, a thiophene ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Final Assembly: The final step involves the coupling of the morpholine and thiophene intermediates with a suitable amine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-morpholino-N-(thiophen-2-ylmethyl)propan-1-amine
- 2-Methyl-2-morpholino-N-(furan-3-ylmethyl)propan-1-amine
- 2-Methyl-2-morpholino-N-(pyridin-3-ylmethyl)propan-1-amine
Uniqueness
2-Methyl-2-morpholino-N-(thiophen-3-ylmethyl)propan-1-amine is unique due to the specific positioning of the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the morpholine and thiophene rings provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C13H22N2OS |
|---|---|
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
2-methyl-2-morpholin-4-yl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,15-4-6-16-7-5-15)11-14-9-12-3-8-17-10-12/h3,8,10,14H,4-7,9,11H2,1-2H3 |
Clé InChI |
UYVQQVHXAZFADH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=CSC=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


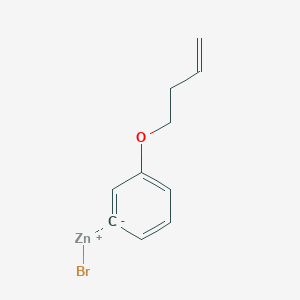
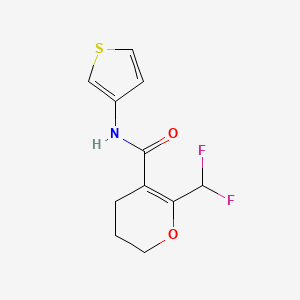

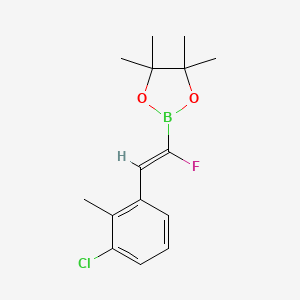
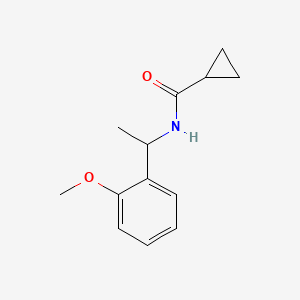
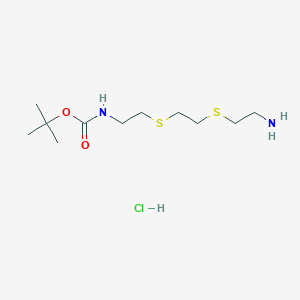

![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
